Melammonium pentate

Description

Melammonium pentate is a presumed quaternary ammonium compound, though direct references to this specific nomenclature are absent in current literature as of April 2023. Based on structural nomenclature conventions, the term "Melammonium" suggests a methyl-substituted ammonium group, while "pentate" may denote a five-component hydrate or a pentavalent anion association. For the purpose of this analysis, comparisons will focus on structurally analogous quaternary ammonium compounds, such as tetramethylammonium derivatives and related salts, which share functional and compositional similarities .

Properties

CAS No. |

70776-17-9 |

|---|---|

Molecular Formula |

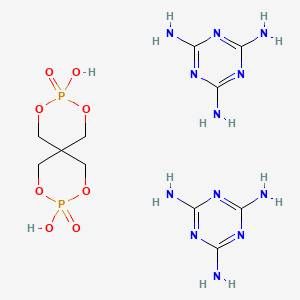

C11H22N12O8P2 |

Molecular Weight |

512.32 g/mol |

IUPAC Name |

3,9-dihydroxy-2,4,8,10-tetraoxa-3λ5,9λ5-diphosphaspiro[5.5]undecane 3,9-dioxide;1,3,5-triazine-2,4,6-triamine |

InChI |

InChI=1S/C5H10O8P2.2C3H6N6/c6-14(7)10-1-5(2-11-14)3-12-15(8,9)13-4-5;2*4-1-7-2(5)9-3(6)8-1/h1-4H2,(H,6,7)(H,8,9);2*(H6,4,5,6,7,8,9) |

InChI Key |

JCDRSDQQFZMLMN-UHFFFAOYSA-N |

Canonical SMILES |

C1C2(COP(=O)(O1)O)COP(=O)(OC2)O.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Melammonium pentate is synthesized through the hydrolysis of dihalopentate, followed by a reaction with an amino-s-triazine such as melamine or ammelide . The general steps are as follows:

Hydrolysis of Dihalopentate: This step involves the hydrolysis of dihalopentate using aqueous alkali or water in the presence of a tertiary amine.

Reaction with Amino-s-Triazine: The hydrolysis product is then reacted with an amino-s-triazine (melamine or ammelide) under reflux conditions to form the pentate salt.

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Encapsulation techniques are often employed to reduce contact between flame retardants during processing, thus preventing pre-reaction and degradation of flameproofing properties .

Chemical Reactions Analysis

Types of Reactions

Melammonium pentate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while substitution reactions may produce halogenated compounds.

Scientific Research Applications

Melammonium pentate has a wide range of applications in scientific research, including:

Chemistry: Used as a flame retardant in polymer compositions.

Medicine: Research into its potential use in medical materials and devices.

Mechanism of Action

The mechanism by which melammonium pentate exerts its flame-retardant effects involves the formation of a protective char layer on the surface of the material. This char layer acts as a barrier, preventing the spread of flames and reducing the release of flammable gases . The molecular targets and pathways involved include the interaction with nitrogen-containing phosphates and the formation of stable, non-flammable compounds .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key molecular and structural features of Melammonium pentate (inferred) and related compounds:

| Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) | SMILES/InChI Key |

|---|---|---|---|---|

| Tetramethylammonium Hydroxide Pentahydrate | C₄H₁₃NO·5H₂O | 10424-65-4 | 181.23 | CN+(C)C.O.O.O.O.O.[OH-] |

| Tetramethylammonium Perchlorate | C₄H₁₂ClNO₄ | 2537-36-2 | 173.60 | CN+(C)C.[O-]Cl(=O)(=O)=O |

| 4-(Trimethylammonio)pentanoic acid (MZT) | C₈H₁₈NO₂⁺ | N/A | 160.24 | O=C(O)CCC(N+(C)C)C |

| Magnesium Permanganate | Mg(MnO₄)₂ | 10377-62-5 | 262.18 | [Mg+2].O=Mn(=O)=O.O=Mn(=O)[O-] |

Notes:

Functional and Application Differences

- Tetramethylammonium Hydroxide Pentahydrate : Widely used in semiconductor manufacturing as a surfactant and etchant due to its strong alkaline properties .

- Tetramethylammonium Perchlorate : Employed in electrochemical studies and as an oxidizing agent in organic synthesis .

- 4-(Trimethylammonio)pentanoic Acid (MZT): Functions as a zwitterionic buffer in biochemical assays, leveraging its carboxylate and ammonium groups .

- Magnesium Permanganate : Primarily used in water treatment and disinfection due to its oxidative capacity, distinct from organic ammonium applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.